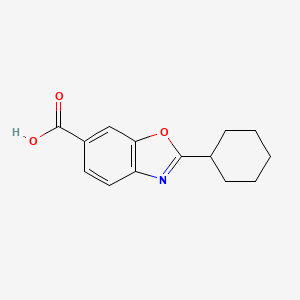
2-Cyclohexyl-1,3-benzoxazole-6-carboxylic acid
Cat. No. B1428533
Key on ui cas rn:
1181353-33-2
M. Wt: 245.27 g/mol
InChI Key: SLTOJZPUDOLWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08729064B2
Procedure details


To a solution of 4-amino-3-hydroxy-benzoic acid methyl ester (5 g, 29.91 mmol) in CH3OH (150 mL) was added cyclohexanecarbaldehyde (3.6 mL, 29.91 mmol) at room temperature. The resulting mixture was stirred at room temperature for 2 h. The solvent was removed by evaporation and CH3CN (150 mL) was added to the residue. Lead (IV) acetate (13.26 g, 29.91 mmol) was added as one portion under N2 and the resulting mixture was refluxed for 10 min. After cooling, the resulting solid was filtered and washed with CH3CN. To the filtrate was then added 3N NaOH (40 mL). The resulting mixture was stirred at 50° C. for 18 h. The solvent was removed by evaporation and the resulting residue was purified by flash chromatography on silica gel to yield 2-cyclohexyl-benzooxazole-6-carboxylic acid. MS m/z (M+H+) 246.2.
Name
4-amino-3-hydroxy-benzoic acid methyl ester
Quantity
5 g
Type
reactant
Reaction Step One



Name
Lead (IV) acetate
Quantity
13.26 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([OH:11])[CH:5]=1.[CH:13]1([CH:19]=O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C([O-])(=O)C.[Pb+4].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C>CO>[CH:13]1([C:19]2[O:11][C:6]3[CH:5]=[C:4]([C:3]([OH:2])=[O:12])[CH:9]=[CH:8][C:7]=3[N:10]=2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:2.3.4.5.6|
|
Inputs


Step One
|
Name
|
4-amino-3-hydroxy-benzoic acid methyl ester
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=C(C=C1)N)O)=O
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
Lead (IV) acetate
|
|
Quantity
|
13.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Pb+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation and CH3CN (150 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was refluxed for 10 min
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with CH3CN
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the filtrate was then added 3N NaOH (40 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at 50° C. for 18 h
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by flash chromatography on silica gel
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)C=1OC2=C(N1)C=CC(=C2)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
